molecular formula C8H9ClOZn B1599315 4-Methoxybenzylzinc chloride CAS No. 312693-17-7

4-Methoxybenzylzinc chloride

Cat. No. B1599315
M. Wt: 222 g/mol
InChI Key: AMKXMADQMVPOCK-UHFFFAOYSA-M
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Description

Synthesis Analysis

4-Methoxybenzylzinc chloride is significant in understanding reaction mechanisms. It has been used in the protection of phenolic compounds during organic synthesis, showing its efficiency in providing protected phenolic ether intermediates. It has also been utilized in the formation of acylated pyrazoles.


Chemical Reactions Analysis

4-Methoxybenzylzinc chloride plays a crucial role in various chemical reactions. For instance, it has been used in the stereoselective synthesis of α-fucosides, illustrating its role in glycoside synthesis. It has also been applied in the benzylation of alcohols and phenols, contributing to organic synthesis methodologies.


Physical And Chemical Properties Analysis

4-Methoxybenzylzinc chloride is a white to light yellow solid . It has a molecular weight of 222 g/mol. The compound has a concentration of 0.5 M in THF, a density of 0.958 g/mL at 25 °C, and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Reaction Mechanisms and Intermediates

4-Methoxybenzylzinc chloride is significant in understanding reaction mechanisms. Amyes and Richard (1990) explored its use in stepwise and concerted substitution reactions, identifying the 4-methoxybenzyl carbocation as an important intermediate (Amyes & Richard, 1990).

Synthesis and Protection of Phenolic Compounds

Luzzio and Chen (2008) demonstrated the use of 4-methoxybenzyl chloride in the protection of phenolic compounds during organic synthesis, showing its efficiency in providing protected phenolic ether intermediates (Luzzio & Chen, 2008).

Solvent Participation in Solvolysis

Kwang-ting Liu et al. (1998) studied the solvolysis of 4-methoxybenzyl chloride and observed significant nucleophilic solvent participation, shedding light on solvolysis mechanisms (Liu, Duann, & Hou, 1998).

Glycoside Synthesis

In the field of carbohydrate chemistry, Kunz and Unverzagt (1992) applied 4-methoxybenzyl protection in the stereoselective synthesis of α-fucosides, illustrating its role in glycoside synthesis (Kunz & Unverzagt, 1992).

Catalysis and Acylation

Østergaard et al. (2002) utilized 4-methoxybenzyl (PMB) group in catalysis and acylation, showing its application in the formation of acylated pyrazoles (Østergaard, Skjaerbaek, Begtrup, & Vedsø, 2002).

Reactions with Phosphorus and Phosphine

Research by Shaikhutdinova et al. (2001) demonstrated the reaction of 4-methoxybenzyl chloride with elemental phosphorus and phosphine, contributing to understanding reactions in superbasic media (Shaikhutdinova, Kazantseva, Gusarova, Dmitriev, & Trofimov, 2001).

Surface Activity and Synthesis of Surfactants

Zhao et al. (2014) explored the synthesis of quaternary ammonium surfactants containing a methoxybenzyl substitute, highlighting its role in increasing surface activity in aqueous solutions (Zhao, Guo, Jia, & Liu, 2014).

Application in Organic Synthesis

Carlsen (1998) demonstrated the application of 4-methoxybenzyl derivatives in the benzylation of alcohols and phenols, contributing to organic synthesis methodologies (Carlsen, 1998).

Deprotection and Scavenging in Synthesis

Ilangovan et al. (2013) developed a method for the deprotection and scavenging of the PMB group using 4-methoxybenzyl chloride, which is significant in synthesis processes (Ilangovan, Saravanakumar, Malayappasamy, & Manickam, 2013).

Photoluminescence Studies

Anu Ranjani et al. (2021) conducted photoluminescence and solvatochromic studies on 4-methoxybenzylammonium chloride, revealing insights into its photophysical properties (Anu Ranjani, Sangeetha, Joseph Daniel, & Karthick, 2021).

Cardiac Effects in Pharmacology

Dipalma (1955) explored the pharmacology of N-(4-methoxybenzyl)-isoquinolinium chloride, particularly its cardiac effects, demonstrating the compound's medical relevance (Dipalma, 1955).

Safety And Hazards

4-Methoxybenzylzinc chloride is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

chlorozinc(1+);1-methanidyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.ClH.Zn/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKXMADQMVPOCK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[CH2-].Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzylzinc chloride

CAS RN

312693-17-7
Record name 312693-17-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
A Metzger - 2010 - core.ac.uk
… In an analogous manner, 4-methoxybenzylzinc chloride (54i) was allylated to afford the acrylate 56t in 97% yield (entry 2). After transmetalation using CuCN·2LiCl, acylation reaction of …
Number of citations: 1 core.ac.uk
L Melzig, A Metzger, P Knochel - Chemistry–A European …, 2011 - Wiley Online Library
… 4-(methylthio)pyrimidine (2 l) with 4-methoxybenzylzinc chloride (4 j, 1.02 equiv) proceeded … 5 n by first performing a cross-coupling with 4-methoxybenzylzinc chloride (4 j, 1.02 equiv) …
A Metzger, L Melzig, C Despotopoulou… - Organic Letters, 2009 - ACS Publications
… , 4-iodo-2-(methylthio)pyrimidine (14) (2m) can be converted into the regiomeric 2,4-disubstituted pyrimidine 5k by performing first a cross-coupling with 4-methoxybenzylzinc chloride (4f…
Number of citations: 84 pubs.acs.org
P Quinio, DS Roman, T Leon, S William… - Organic …, 2015 - ACS Publications
… Finally, 9,10-dicyanophenanthrene (6d) reacts with 4-methoxybenzylzinc chloride (3n), affording the corresponding substituted product (7f) in 74% yield. The products of type 7 can be …
Number of citations: 33 pubs.acs.org
A Metzger, L Melzig, P Knochel - Synthesis, 2010 - thieme-connect.com
… Finally, 4-methoxybenzylzinc chloride (1j) underwent smooth cross-coupling with 2-(methylthio)pyrazine (2f) leading to the 2-benzylated pyrazine 4f within 15 hours at 25 C in 84% yield …
Number of citations: 14 www.thieme-connect.com
A Metzger, MA Schade, G Manolikakes… - Chemistry–An Asian …, 2008 - Wiley Online Library
… In an analogous manner, 4-methoxybenzylzinc chloride (2 g) was allylated to afford the acrylate 4 n in 97 % yield (Table 2, entry 14). 4-Methylthiobenzylzinc chloride (2 h) was also …
Number of citations: 51 onlinelibrary.wiley.com
JB Grimm, AJ Sung, WR Legant, P Hulamm… - ACS chemical …, 2013 - ACS Publications
… Negishi cross-coupling (30) of commercially available aryl bromide 6 with 4-methoxybenzylzinc chloride (7) afforded methyl benzylbenzoate 8 in nearly quantitative yield. Addition of …
Number of citations: 207 pubs.acs.org
Z Khan, N Sekar - Dyes and Pigments, 2023 - Elsevier
Xanthene dyes are well known for their remarkable photophysical property, photostability, and ability to switch fluorescence on-off depending upon the external environment. Such …
Number of citations: 11 www.sciencedirect.com
FM Piller - 2010 - core.ac.uk
I would like to thank Prof. Dr. Paul Knochel for giving me the opportunity to prepare my Ph. D. thesis in his group, for the chance of working on the most elegant reaction in organic …
Number of citations: 3 core.ac.uk
S Bernhardt, A Metzger, P Knochel - Synthesis, 2010 - thieme-connect.com
A variety of functionalized organozinc reagents undergo smooth addition reactions at ambient temperature to carbon dioxide, ketones, and aldehydes in the presence of stoichiometric …
Number of citations: 20 www.thieme-connect.com

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